molecular formula C15H21NO B262394 2,2,3,3-tetramethyl-N-(2-methylphenyl)cyclopropanecarboxamide

2,2,3,3-tetramethyl-N-(2-methylphenyl)cyclopropanecarboxamide

Cat. No. B262394
M. Wt: 231.33 g/mol
InChI Key: MXHNXHCHCVZIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetramethyl-N-(2-methylphenyl)cyclopropanecarboxamide, commonly known as TMCPC, is a cyclopropane-based compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMCPC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.4 g/mol.

Scientific Research Applications

TMCPC has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. TMCPC has also been investigated for its use as a ligand in organometallic chemistry and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of TMCPC is not fully understood, but it is believed to act as a modulator of the immune system. TMCPC has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that TMCPC has anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. TMCPC has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of TMCPC is its relatively simple synthesis process, which makes it readily available for laboratory experiments. TMCPC is also stable under standard laboratory conditions and has a long shelf life. However, one limitation of TMCPC is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TMCPC. One area of research is the development of TMCPC-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of TMCPC as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of TMCPC and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2,2,3,3-tetramethyl-N-(2-methylphenyl)cyclopropanecarboxamide, or TMCPC, is a cyclopropane-based compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMCPC has been found to have anti-inflammatory, analgesic, and anti-cancer properties, and has potential applications in organometallic chemistry and asymmetric synthesis. Further studies are needed to fully understand the mechanism of action of TMCPC and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of TMCPC involves the reaction of 2-methylphenyl magnesium bromide with cyclopropanecarbonyl chloride in the presence of a catalyst such as copper iodide. The resulting product is then treated with tetramethylguanidine to yield TMCPC. The synthesis process is relatively simple and can be carried out in a laboratory setting.

properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C15H21NO/c1-10-8-6-7-9-11(10)16-13(17)12-14(2,3)15(12,4)5/h6-9,12H,1-5H3,(H,16,17)

InChI Key

MXHNXHCHCVZIIJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C

Origin of Product

United States

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